molecular formula C11H12BrNO B8123520 2-Bromo-6-methyl-N-(prop-2-en-1-yl)benzamide

2-Bromo-6-methyl-N-(prop-2-en-1-yl)benzamide

Cat. No.: B8123520
M. Wt: 254.12 g/mol
InChI Key: NAJGSBCQABNTGT-UHFFFAOYSA-N
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Description

2-Bromo-6-methyl-N-(prop-2-en-1-yl)benzamide is an organic compound characterized by the presence of a bromine atom, a methyl group, and a prop-2-en-1-yl group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-6-methyl-N-(prop-2-en-1-yl)benzamide typically involves the bromination of 6-methylbenzamide followed by the introduction of the prop-2-en-1-yl group. One common method involves the reaction of 6-methylbenzamide with bromine in the presence of a suitable catalyst to yield 2-bromo-6-methylbenzamide. This intermediate is then reacted with prop-2-en-1-ylamine under appropriate conditions to form the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-6-methyl-N-(prop-2-en-1-yl)benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.

    Addition Reactions: The prop-2-en-1-yl group can participate in addition reactions with electrophiles.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products

    Substitution: Products vary depending on the nucleophile used.

    Oxidation: Oxidized derivatives of the benzamide core.

    Reduction: Reduced forms of the benzamide or the prop-2-en-1-yl group.

Scientific Research Applications

2-Bromo-6-methyl-N-(prop-2-en-1-yl)benzamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a pharmacophore in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Bromo-6-methyl-N-(prop-2-en-1-yl)benzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved can vary and are typically elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-6-methylbenzamide: Lacks the prop-2-en-1-yl group, making it less versatile in certain reactions.

    6-Methyl-N-(prop-2-en-1-yl)benzamide: Lacks the bromine atom, affecting its reactivity in substitution reactions.

    2-Bromo-N-(prop-2-en-1-yl)benzamide: Lacks the methyl group, which can influence its physical and chemical properties.

Uniqueness

2-Bromo-6-methyl-N-(prop-2-en-1-yl)benzamide is unique due to the combination of its substituents, which confer distinct reactivity and potential applications. The presence of both the bromine atom and the prop-2-en-1-yl group allows for a wider range of chemical transformations and biological interactions compared to its analogs.

Biological Activity

2-Bromo-6-methyl-N-(prop-2-en-1-yl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, applications, and relevant case studies.

Chemical Structure and Properties

The compound features a bromine atom, a methyl group, and a prop-2-en-1-yl substituent attached to a benzamide core. The structural formula can be represented as follows:

C12H14BrNO\text{C}_12\text{H}_{14}\text{Br}\text{N}\text{O}

This unique structure contributes to its reactivity and biological properties.

The biological activity of this compound is influenced by its interaction with various molecular targets, including enzymes and receptors. The presence of the bromine atom and the prop-2-en-1-yl group enhances its binding affinity to these targets, potentially modulating their activity. Detailed biochemical studies are necessary to elucidate the exact pathways involved.

Anticancer Properties

Recent studies indicate that compounds similar to this compound exhibit significant anticancer properties. For example, derivatives of benzamides have been evaluated for their ability to inhibit microRNA-21, an oncogenic miRNA implicated in cancer progression. A related compound showed time-dependent inhibition of miR-21 expression, enhancing apoptosis and reducing cell proliferation in cancer cell lines such as HeLa and U-87 MG .

Antimicrobial Activity

Benzamide derivatives have also been investigated for antimicrobial properties. Compounds in this class have demonstrated effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The mechanism often involves inhibition of bacterial cell division through targeting FtsZ, a critical protein for bacterial cytokinesis .

Study on MicroRNA Inhibition

A study focused on the design of benzamides as inhibitors of microRNA revealed that certain structural modifications could enhance their potency. For instance, compounds with specific substitutions were found to significantly downregulate miR-21 target genes, suggesting that similar modifications in this compound could yield promising anticancer agents .

Antimicrobial Efficacy

In another study evaluating the antimicrobial activity of benzamide derivatives, a compound structurally related to this compound was shown to have a minimal inhibitory concentration (MIC) effective against both Gram-positive and Gram-negative bacteria. This highlights the potential for developing new antibiotics based on this scaffold .

Comparison with Similar Compounds

To understand the unique biological activity of this compound, it is essential to compare it with structurally similar compounds:

Compound NameKey FeaturesBiological Activity
2-Bromo-N-(prop-2-en-1-yl)benzamideLacks methyl groupModerate anticancer activity
4-Bromo-N-(prop-2-en-1-yl)benzamideDifferent substitution patternAntimicrobial properties
5-Methyl-N-(prop-2-en-1-yl)benzamideMethyl group at different positionReduced binding affinity

The presence of both bromine and the propene moiety in this compound may confer distinct advantages in terms of reactivity and biological interactions compared to these analogs.

Properties

IUPAC Name

2-bromo-6-methyl-N-prop-2-enylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrNO/c1-3-7-13-11(14)10-8(2)5-4-6-9(10)12/h3-6H,1,7H2,2H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAJGSBCQABNTGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)Br)C(=O)NCC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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